molecular formula C33H33N5O5 B071355 Sdz nkt 343 CAS No. 180046-99-5

Sdz nkt 343

Cat. No. B071355
CAS RN: 180046-99-5
M. Wt: 579.6 g/mol
InChI Key: PCVSIMQAFWRUEC-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDZ NKT 343 is a highly selective human tachykinin NK1 receptor antagonist . It displays > 130-fold selectivity over human NK2 and NK3 receptors . It potently antagonizes SP-induced Ca2+ efflux in vitro and inhibits mechanical hyperalgesia in vivo .


Synthesis Analysis

The synthesis of SDZ NKT 343 involves the reaction of N-(tert-butoxycarbonyl)-L-(2-naphthyl)alanine with N-methylbenzyamine by means of isobutyl chloroformate and NMM in dichloromethane .


Molecular Structure Analysis

The molecular formula of SDZ NKT 343 is C33H33N5O5 . Its molecular weight is 579.65 . The exact mass is 579.25 .


Chemical Reactions Analysis

SDZ NKT 343 potently antagonizes SP-induced Ca2+ efflux in vitro . It also inhibits mechanical hyperalgesia in vivo .


Physical And Chemical Properties Analysis

SDZ NKT 343 is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at +4°C .

Scientific Research Applications

Neurology: Pain Sensitization Modulation

SDZ NKT 343 has been studied for its effects on neurokinin 1 (NK1) receptors , which are involved in the processing of nociceptive information in the spinal cord. In a study involving primates, the compound was shown to reverse the increased response to brushing—a sensitized response to innocuous mechanical stimuli—caused by intradermal capsaicin injection . This suggests its potential application in treating conditions associated with central sensitization and chronic pain .

Pharmacology: Receptor Antagonism

As a potent NK1 receptor antagonist, SDZ NKT 343 has a marked affinity for human NK1 receptors, displaying selectivity over NK2 and NK3 receptors . This selectivity makes it a valuable tool for pharmacological research, particularly in understanding the role of these receptors in pain, emesis, and anxiety.

Dermatology: Cutaneous Response Studies

The compound’s ability to modulate cutaneous responses makes it relevant for dermatological research. By blocking NK1 receptors, SDZ NKT 343 can reduce sensitized responses to mechanical stimuli on the skin, which is beneficial for studying skin conditions that involve neurogenic inflammation .

Gastroenterology: Emesis Control

Given its role as an NK1 receptor antagonist, SDZ NKT 343 could be applied in gastroenterological research to explore treatments for emesis (vomiting) since NK1 receptor activation is associated with this reflex .

Psychiatry: Anxiety and Mood Disorders

The involvement of NK1 receptors in anxiety suggests that SDZ NKT 343 could be used in psychiatric research to develop new treatments for anxiety and mood disorders. Its receptor antagonism properties may help in elucidating the neurochemical pathways involved in these conditions .

Respiratory Medicine: Airway Sensitivity

Research indicates that activation of NK1 receptors in the airways leads to increased mucus secretion. SDZ NKT 343’s antagonistic action on these receptors could be utilized in respiratory medicine to study and potentially treat conditions characterized by hypersecretion and airway sensitivity .

Cardiovascular Research: Vasodilation Studies

Substance P, which acts through NK1 receptors, is known to cause vasodilation. SDZ NKT 343 can be used in cardiovascular research to study its effects on blood vessels and develop treatments for conditions involving abnormal vasodilation .

Oncology: Tumor Growth and Pain

NK1 receptors have been implicated in tumor growth and cancer-related pain. SDZ NKT 343’s antagonistic effects on these receptors present a possible application in oncology research, both for understanding the mechanisms of tumor progression and for developing pain management strategies in cancer patients .

Safety and Hazards

SDZ NKT 343 is intended for laboratory research use only . For safety information, please refer to the Safety Data Sheet .

Relevant Papers Several papers have been published on SDZ NKT 343. These include studies on its general pharmacology , its effects on cutaneous responses of primate spinothalamic tract neurons sensitized by intradermal capsaicin injection , and its potential as a novel, selective NK1 receptor antagonist .

properties

IUPAC Name

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSIMQAFWRUEC-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431762
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdz nkt 343

CAS RN

180046-99-5
Record name SDZ NKT 343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sdz nkt 343
Reactant of Route 2
Reactant of Route 2
Sdz nkt 343
Reactant of Route 3
Reactant of Route 3
Sdz nkt 343
Reactant of Route 4
Reactant of Route 4
Sdz nkt 343
Reactant of Route 5
Reactant of Route 5
Sdz nkt 343
Reactant of Route 6
Reactant of Route 6
Sdz nkt 343

Q & A

Q1: How does SDZ NKT 343 interact with its target and what are the downstream effects?

A: SDZ NKT 343 acts as a potent and selective antagonist of the human NK1 receptor [, ]. This receptor is primarily activated by the neuropeptide Substance P, which plays a role in pain transmission, emesis, and various neuropsychiatric conditions. By blocking the NK1 receptor, SDZ NKT 343 inhibits the binding and subsequent signaling cascade initiated by Substance P. This, in turn, is believed to contribute to its analgesic effects in chronic pain models [] and potentially modulate other physiological processes associated with Substance P signaling.

Q2: What is the structure-activity relationship (SAR) of SDZ NKT 343? How do modifications to its structure impact its activity, potency, and selectivity?

A: The development of SDZ NKT 343 involved a series of structural modifications guided by SAR studies []. Initially, researchers discovered that 2-substitution on the benzylthiourea moiety was crucial for enhancing affinity for the human NK1 receptor. Halogen substitutions (Cl, Br) at this position proved beneficial. Further optimization involved modifying the proline diphenylmethyl amide portion, leading to the identification of aromatic amino acid amides that improved binding affinity. Notably, incorporating a 2-chlorobenzylthiourea unit with a 2-naphthylalanine amide resulted in the first sub-nanomolar ligand for the human NK1 receptor. Subsequent simplification of the benzylthiourea to phenylthiourea, along with the inclusion of a 2-nitro group, culminated in the development of SDZ NKT 343, a highly potent human NK1 receptor ligand with a Ki of 0.16 nM []. These findings highlight the importance of specific structural motifs in achieving high affinity and selectivity for the target receptor.

Q3: What is known about the in vitro and in vivo efficacy of SDZ NKT 343?

A: Beyond its high in vitro potency, SDZ NKT 343 demonstrated significant analgesic effects in preclinical models. Specifically, it showed potent oral activity in guinea pig models of both chronic inflammatory and neuropathic pain []. This suggests potential therapeutic benefits in managing chronic pain conditions. Additionally, research using positron emission tomography (PET) imaging with a radiolabeled NK1 receptor antagonist, [18F]fluoroethyl-SPA-RQ, highlighted SDZ NKT 343's capacity to act as an antagonist for central NK1 receptors in various animal models []. This further supports its potential for therapeutic applications targeting central nervous system disorders where Substance P and the NK1 receptor are implicated.

Q4: Were any studies conducted to investigate the pharmacokinetics and pharmacodynamics (PK/PD) of SDZ NKT 343?

A: While specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of SDZ NKT 343 are not available within the provided abstracts, its potent oral activity in preclinical pain models [] strongly suggests favorable pharmacokinetic properties. This suggests the compound is absorbed effectively upon oral administration and reaches its target site of action in sufficient concentrations to exert its pharmacological effects. Further research, including detailed PK/PD studies, would be necessary to fully elucidate the compound's disposition and behavior within the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.